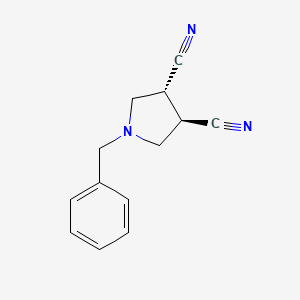

Trans-1-benzylpyrrolidine-3,4-dicarbonitrile

Description

Trans-1-benzylpyrrolidine-3,4-dicarbonitrile is a pyrrolidine derivative featuring a benzyl substituent at the 1-position and two nitrile groups at the 3- and 4-positions. Pyrrolidine-based compounds are widely studied due to their conformational rigidity and versatility in medicinal chemistry, catalysis, and materials science. The trans-configuration of substituents may influence its stereoelectronic properties, solubility, and intermolecular interactions compared to cis-isomers or unsaturated heterocycles.

Properties

Molecular Formula |

C13H13N3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(3R,4R)-1-benzylpyrrolidine-3,4-dicarbonitrile |

InChI |

InChI=1S/C13H13N3/c14-6-12-9-16(10-13(12)7-15)8-11-4-2-1-3-5-11/h1-5,12-13H,8-10H2/t12-,13-/m0/s1 |

InChI Key |

XIWMQEMWDVQAEC-STQMWFEESA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C#N)C#N |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-benzylpyrrolidine-3,4-dicarbonitrile typically involves the reaction of a suitable pyrrolidine derivative with a benzylating agent and a nitrile source. One common method involves the use of benzyl bromide and sodium cyanide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trans-1-benzylpyrrolidine-3,4-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of trans-1-benzylpyrrolidine-3,4-dicarbonitrile typically involves:

- Benzylation : Reaction of a suitable pyrrolidine derivative with benzyl bromide.

- Nitrilation : Introduction of nitrile groups using sodium cyanide in the presence of a base like potassium carbonate under reflux conditions.

Chemical Reactions

This compound can undergo several types of reactions:

- Oxidation : Converts nitriles to oxo derivatives.

- Reduction : Nitrile groups can be reduced to amines.

- Substitution : The benzyl group can be replaced by other functional groups through nucleophilic substitution.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to be utilized as a reagent in organic synthesis, facilitating the development of new compounds with desired properties.

Biology

The compound's structural similarity to biologically active molecules makes it useful in studying enzyme inhibition and receptor binding. It has been investigated for its potential interactions with key enzymes involved in metabolic processes and cancer cell proliferation .

Industry

In industrial applications, this compound is employed in producing specialty chemicals. Its unique properties contribute to developing materials with specific functionalities.

This compound exhibits promising biological activities:

Enzyme Inhibition

Research indicates that similar pyrrolidine derivatives can inhibit enzymes linked to cancer cell growth and glucose metabolism. This suggests potential therapeutic applications in oncology and diabetes management .

Interaction with Receptors

The compound may interact with receptors involved in insulin signaling and apoptosis pathways, indicating its relevance in treating metabolic disorders and cancer .

Case Study 1: Anticancer Efficacy

A study assessed the cytotoxic effects of trans-1-benzylpyrrolidine derivatives on human cancer cell lines. Results demonstrated that modifications on the pyrrolidine ring significantly influenced anticancer activity, with certain derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Antidiabetic Properties

Another investigation focused on the ability of trans-1-benzylpyrrolidine derivatives to enhance insulin sensitivity in diabetic models. The findings revealed that these compounds effectively lowered blood glucose levels by promoting glucose uptake by adipocytes .

Mechanism of Action

The mechanism of action of trans-1-benzylpyrrolidine-3,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and nitrile functionalities play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile (Pyrrole Derivative)

- Structure: Aromatic pyrrole core with amino (NH₂), chloro (Cl), and two nitrile groups.

- Synthesis: Produced via reaction of tetracyanoethylene (TCNE) with HCl(g) in the presence of Sn and ethanol (74% yield) .

- Reactivity: Limited success in forming tricyclic structures due to instability under thermal or acidic conditions .

- Applications : Explored in pharmaceuticals, agrochemicals, and polymers due to its multifunctionalized core .

Comparison : Unlike the saturated pyrrolidine backbone of the target compound, this pyrrole derivative’s aromaticity enhances electrophilic substitution reactivity but reduces conformational flexibility. The absence of a benzyl group may limit its lipophilicity and bioavailability.

Pyridine-3,4-dicarbonitrile Derivatives

- Structure : Pyridine ring with nitrile groups at 3- and 4-positions, often substituted with cyclic amines (e.g., pyrrolidin-1-yl).

- Photophysical Properties: Exhibit dual-state emission (solution and solid-state) with efficiencies up to 80%. Substitutions at the amino group modulate emission wavelengths (e.g., red/NIR in solids) .

- Applications : Used in optoelectronics and sensors due to solvatochromic effects and amine-responsive fluorescence .

Comparison : The aromatic pyridine system enables π-π stacking and charge-transfer interactions, absent in the aliphatic pyrrolidine core. The target compound’s nitrile groups may similarly participate in hydrogen bonding, but its lack of extended conjugation likely precludes strong fluorescence.

3-Amino-5-phenylamino-2,4-dicarbonitrile (Thienopyridine Precursor)

- Synthesis: Prepared via a one-pot reaction under phase-transfer catalysis (PTC) using malononitrile, PhNCS, and ClCH₂CN .

- Utility: Serves as a precursor for polyfunctional thienopyridines and pyridothienopyrimidines .

Comparison : The use of PTC conditions highlights scalable routes for dicarbonitrile synthesis. Trans-1-benzylpyrrolidine-3,4-dicarbonitrile may require similar nitrile-introducing reagents (e.g., TCNE), but stereoselective benzylation would necessitate chiral catalysts or resolution techniques.

5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile

- Synthesis: Achieved via refluxing tosyl hydrazide with tetracyanoethylene in ethanol (80% yield) .

- Applications : Intermediate for antitumor pyrazolo-pyrimidines and pyridines .

Physicochemical and Application-Based Differences

Key Observations :

Aromatic vs. Aliphatic Cores : Aromatic systems (pyrrole, pyridine) enable electronic applications, while saturated cores (pyrrolidine) favor stereochemical diversity.

Substituent Effects: Benzyl groups enhance lipophilicity, whereas tosyl/amino groups improve solubility or bioactivity.

Nitrile Reactivity : Dual nitriles facilitate cyclization reactions but may complicate purification due to high polarity.

Biological Activity

Trans-1-benzylpyrrolidine-3,4-dicarbonitrile (TBD) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two cyano groups at the 3 and 4 positions and a benzyl substituent at the 1 position. This structure is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

TBD has shown promising anticancer properties in various studies. Research indicates that pyrrolidine derivatives can exhibit selective cytotoxic effects against cancer cell lines. For instance, studies involving similar pyrrolidine compounds demonstrated moderate to high cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cells, with some derivatives showing IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| TBD | MCF-7 | TBD |

| TBD | HeLa | TBD |

Note: Specific IC50 values for TBD are yet to be published.

2. Antidiabetic Activity

Pyrrolidine derivatives have been explored for their antidiabetic effects, particularly in enhancing insulin sensitivity and glucose uptake. Compounds structurally related to TBD have been shown to stimulate glucose incorporation into muscle and fat cells without significantly affecting insulin levels . This mechanism could provide a pathway for developing new treatments for type 2 diabetes.

3. Antimicrobial Activity

The antimicrobial potential of TBD and its analogs has also been investigated. Compounds containing pyrrolidine rings have demonstrated activity against various bacteria and fungi, suggesting that TBD may possess similar properties. Studies have indicated that certain derivatives exhibit strong activity against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .

The biological activity of TBD can be attributed to several mechanisms:

- Inhibition of Key Enzymes: Similar compounds have been reported to inhibit enzymes involved in cancer cell proliferation and glucose metabolism.

- Interaction with Receptors: Pyrrolidine derivatives often interact with specific receptors or proteins that mediate cellular responses, such as those involved in insulin signaling or apoptosis in cancer cells.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including TBD, on human cancer cell lines. The results indicated that modifications on the pyrrolidine ring significantly influenced the anticancer activity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Antidiabetic Properties

In another study, trans-1-benzylpyrrolidine derivatives were tested for their ability to enhance insulin sensitivity in diabetic models. Results showed that these compounds could effectively lower blood glucose levels through mechanisms involving increased glucose uptake by adipocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.